![molecular formula C4H10N2 B111639 [(E)-2-Aminoethenyl]dimethylamine CAS No. 1314992-35-2](/img/structure/B111639.png)
[(E)-2-Aminoethenyl]dimethylamine
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Overview
Description
[(E)-2-Aminoethenyl]dimethylamine is a chemical compound with the molecular formula C4H10N2. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines, such as [(E)-2-Aminoethenyl]dimethylamine, can be achieved through various methods. One common method involves the reaction of alcohols and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis
The molecular structure of [(E)-2-Aminoethenyl]dimethylamine consists of a nitrogen atom with two methyl substituents and one hydrogen . Dimethylamine is a weak base and the pKa of the ammonium CH3-NH+2-CH3 is 10.73, a value above methylamine (10.64) and trimethylamine (9.79) .Chemical Reactions Analysis
Dimethylamine, a component of [(E)-2-Aminoethenyl]dimethylamine, undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution or base-catalyzed elimination reactions . It can also react with acids to form salts .Physical And Chemical Properties Analysis
Amines, including [(E)-2-Aminoethenyl]dimethylamine, have unique physical properties such as solubility and boiling points . They are also known for their distinctive odors, with simple amines smelling very much like ammonia .Scientific Research Applications
Synthesis of Heterocycles and Acyclic Systems
N,N-Dialkyl amides such as “[(E)-2-Aminoethenyl]dimethylamine” are versatile synthons that can be used in a variety of ways to generate different functional groups . They find application as a multipurpose reagent in synthetic organic chemistry . They are used in the synthesis of heterocycles and functionalization of acyclic systems .
Amination
“[(E)-2-Aminoethenyl]dimethylamine” can be used in amination (R-NMe2), which is a process that introduces an amino group into a molecule .
Formylation
This compound can also be used in formylation (R-CHO), a chemical process that introduces a formyl group into a molecule .
Methylene Group Generation
“[(E)-2-Aminoethenyl]dimethylamine” can be used to generate a methylene group (R-CH2), which is a functional group consisting of a carbon atom bonded to two hydrogen atoms .
Cyanation
This compound can be used in cyanation (R-CN), a process that introduces a cyano group into a molecule .
Amidoalkylation
“[(E)-2-Aminoethenyl]dimethylamine” can be used in amidoalkylation (-R), a process that introduces an amidoalkyl group into a molecule .
Mechanism of Action
Target of Action
The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.
Mode of Action
[(E)-2-Aminoethenyl]dimethylamine interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .
Biochemical Pathways
The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by [(E)-2-Aminoethenyl]dimethylamine can lead to changes in these processes.
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.
Result of Action
The molecular and cellular effects of [(E)-2-Aminoethenyl]dimethylamine’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.
Future Directions
Research on amines, including [(E)-2-Aminoethenyl]dimethylamine, continues to evolve. For instance, recent studies have highlighted the role of dimethylamine in stabilizing iodic acid particles, which has implications for understanding marine new particle formation . Another area of interest is the role of glutamine, an amino acid, in cell metabolism, which could have implications for understanding diseases like cancer .
properties
IUPAC Name |
(E)-N',N'-dimethylethene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQZNQOBOLHCA-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-Aminoethenyl]dimethylamine |
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